{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
Overview
Description
{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid, also known as MPTA, is a chemical compound that has been studied for its potential use in various scientific applications. This compound is a member of the 1,2,4-triazole family and contains a thioacetic acid functional group. In
Mechanism of Action
The exact mechanism of action of {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid is not yet fully understood. However, it is believed that this compound exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of fungal cell membrane integrity leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in both in vitro and in vivo studies. In a study conducted by Li et al. (2017), this compound was found to have no significant toxicity to human liver cells at concentrations up to 128 μg/mL. In a separate study, this compound was shown to have no acute toxicity in mice at doses up to 2000 mg/kg.
Advantages and Limitations for Lab Experiments
One advantage of using {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid in lab experiments is its low toxicity profile. This makes it a safer alternative to other antifungal agents that may have more harmful side effects. A limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid. One area of interest is the development of this compound as an antifungal drug for clinical use. Further studies are needed to determine the efficacy of this compound in vivo and to optimize its pharmacokinetic properties. Another potential future direction is the investigation of this compound as a tool for studying the role of ergosterol in fungal cell membrane function. Additionally, this compound could be further explored for its potential use in other scientific applications, such as in the synthesis of other compounds or as a catalyst in chemical reactions.
Scientific Research Applications
{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been studied for its potential use as an antifungal agent. In a study conducted by Li et al. (2017), this compound was found to exhibit potent antifungal activity against several strains of fungi, including Candida albicans and Aspergillus fumigatus. The study also showed that this compound had a low toxicity profile, making it a promising candidate for further development as an antifungal drug.
properties
IUPAC Name |
2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-6-5-7-13(10-12)16-18-19-17(23-11-15(21)22)20(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXAHVDZPYZRLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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